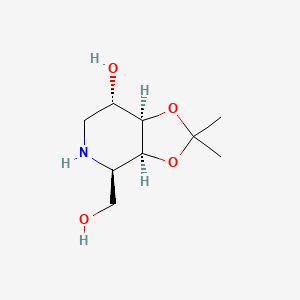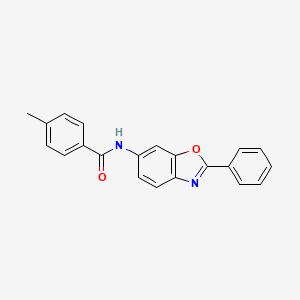
oprelvekin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oprelvekin is a synthetic (man-made) version of a substance called interleukin-11 . Naturally occurring interleukin-11 is produced by bone marrow cells in the body and helps to make platelets, which are necessary for proper clotting of blood . Oprelvekin is used to help prevent low platelet counts caused by treatment with some cancer medicines .
Synthesis Analysis
Oprelvekin is a recombinant interleukin eleven (IL-11), a thrombopoietic growth factor that directly stimulates the proliferation of hematopoietic stem cells and megakaryocyte progenitor cells and induces megakaryocyte maturation resulting in increased platelet production . It is produced in Escherichia coli (E. coli) by recombinant DNA technology . The protein has a molecular mass of approximately 19,000 g/mol, and is non-glycosylated . The polypeptide is 177 amino acids in length (the natural IL-11 has 178). This alteration has not resulted in measurable differences in bioactivity either in vitro or in vivo .
Molecular Structure Analysis
The molecular structure of Oprelvekin is complex. It has a molecular formula of C854H1411N253O235S2 . The protein has a molecular mass of approximately 19,000 g/mol . The polypeptide is 177 amino acids in length .
Chemical Reactions Analysis
Oprelvekin works by stimulating megakaryocytopoiesis and thrombopoiesis . In mice and nonhuman primate studies of animals with moderate and severe myelosuppression, in addition to compromised hematopoiesis, oprelvekin was shown to potently induce thrombopoiesis and improve platelet nadirs and accelerated platelet recoveries compared to controls .
Physical And Chemical Properties Analysis
Oprelvekin is a recombinant form of human interleukin 11, a cytokine that stimulates proliferation and maturation of bone marrow stem cells and megakaryocytes .
Wirkmechanismus
Safety and Hazards
Oprelvekin may cause unsafe and sometimes deadly allergic effects with organ failure . Patients should tell their doctor about any fever, rash, feeling tired, upset stomach, throwing up, diarrhea, stomach pain, flu-like signs, sore throat, cough, or trouble breathing . It may also cause atrial arrhythmias, congestive heart failure, and is not recommended for aggressively hydrated patients or those with a history of stroke / transient ischemic attack .
Eigenschaften
CAS-Nummer |
145941-26-0 |
|---|---|
Produktname |
oprelvekin |
Molekularformel |
C7H3BrClF3O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





